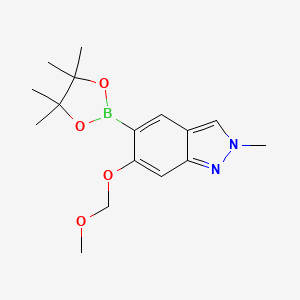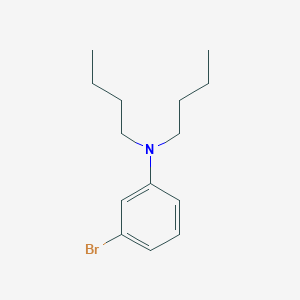
3-(1-Fluorocyclopropyl)isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The compound consists of a fluorocyclopropyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)tin reagent, which reacts with aryl and alkenyl halides under palladium-catalyzed conditions . The reaction conditions are generally mild, and the process is amenable to a wide range of functional groups.
Industrial Production Methods: While specific industrial production methods for 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid are not extensively documented, the scalability of the Stille cross-coupling reaction suggests that it could be adapted for large-scale synthesis. The use of stable reagents and mild conditions makes this approach suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction under appropriate conditions.
Cross-Coupling Reactions: The compound can be involved in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity.
Comparación Con Compuestos Similares
3-(1-Fluorocyclopropyl)benzoic acid: Shares the fluorocyclopropyl group but differs in the aromatic ring structure.
1,2,4-Triazoles: Another class of compounds with significant biological activity, though structurally different.
Uniqueness: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is unique due to the combination of the fluorocyclopropyl group and the isoxazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
3-(1-fluorocyclopropyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c8-7(1-2-7)5-4(6(10)11)3-12-9-5/h3H,1-2H2,(H,10,11) |
Clave InChI |
XNFZQSXJLMMWMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NOC=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
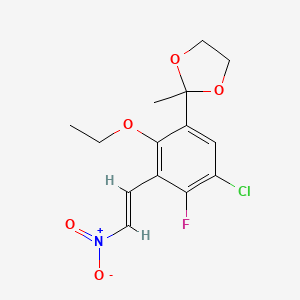
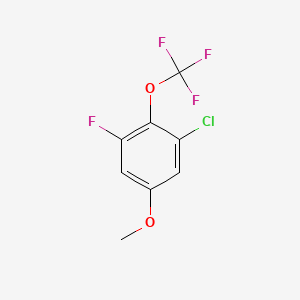
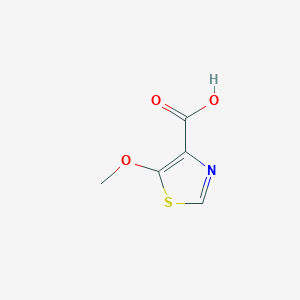
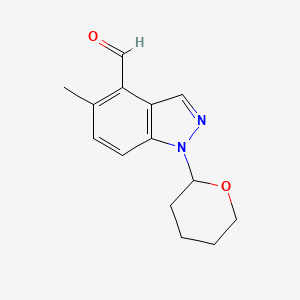
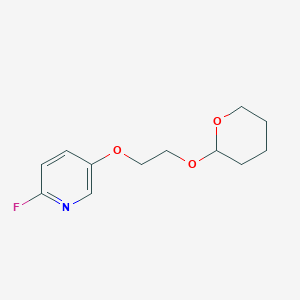
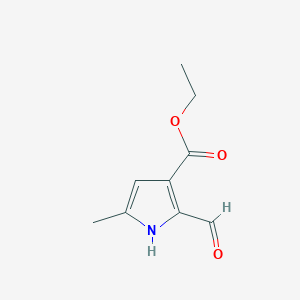
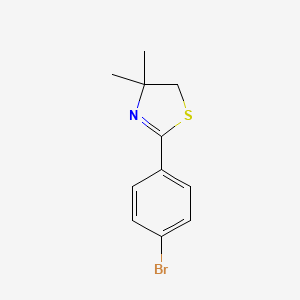
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
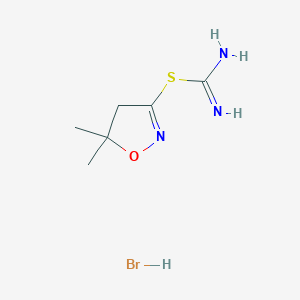
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
